Propargite

Description

Structure

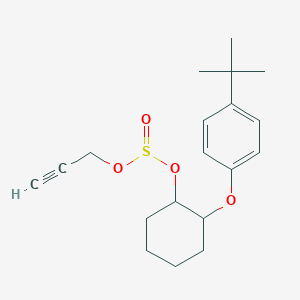

2D Structure

Propriétés

IUPAC Name |

[2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O4S/c1-5-14-21-24(20)23-18-9-7-6-8-17(18)22-16-12-10-15(11-13-16)19(2,3)4/h1,10-13,17-18H,6-9,14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHMJXZULPZUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O4S | |

| Record name | PROPARGITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024276 | |

| Record name | Propargite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propargite is a dark colored liquid. It is a wettable powder or water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide. Practically insoluble in water (10.5 mg/L). Used as an acaricide., Viscous liquid; [Merck Index] Brownish-yellow oily liquid; [HSDB] Light to dark brown viscous liquid; Formulated as emulsifiable concentrate liquid and wettable powder; [Reference #1] Omite 579 EW: Off-white liquid; [EFSA] Brown liquid; [Aldrich MSDS] | |

| Record name | PROPARGITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes. (USCG, 1999), Decomposes at about 200 °C prior to boiling | |

| Record name | PROPARGITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

82 °F (USCG, 1999) | |

| Record name | PROPARGITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Fully miscible with hexane, toluene, dichloromethane, methanol and acetone, In water, 0.215 mg/L at 25 °C | |

| Record name | PROPARGITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.085 to 1.115 at 68 °F (USCG, 1999), 1.10 at 20 °C | |

| Record name | PROPARGITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg], 3X10-7 mm Hg at 25 °C | |

| Record name | Propargite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPARGITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish-yellow, oily viscous liquid (tech.), Light to dark brown viscous liquid | |

CAS No. |

2312-35-8 | |

| Record name | PROPARGITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargite [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propargite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30M429ANKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPARGITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Propargite's Mechanism of Action on Mites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propargite is a non-systemic, sulfite ester acaricide that has been utilized for several decades for the control of phytophagous mites. Its primary mode of action is the disruption of cellular respiration through the inhibition of a critical enzyme in the mitochondrial electron transport chain. This guide provides a detailed technical overview of the core mechanism of action of this compound, its impact on mite physiology, the biochemical basis of resistance, and the experimental protocols used to elucidate these functions.

Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary target of this compound in mites is the mitochondrial F₁F₀-ATP synthase (also known as Complex V).[1][2] This enzyme is fundamental to cellular energy production, utilizing the proton motive force generated by the electron transport chain to synthesize adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate (Pi).

This compound acts as an inhibitor of this enzyme, leading to a disruption of oxidative phosphorylation.[1] This inhibition halts the primary pathway for ATP production, effectively starving the mite's cells of energy. The interruption of normal metabolism and respiration results in a rapid cessation of feeding, reduced oviposition, paralysis, and eventual death, typically within 48 to 96 hours of exposure.[1] this compound is classified by the Insecticide Resistance Action Committee (IRAC) in group 12C.[2]

While the precise binding site of this compound on the mite's ATP synthase complex has not been definitively elucidated in publicly available literature, its inhibitory action is well-established as the core toxicological mechanism.

Figure 1: this compound inhibits mitochondrial ATP synthase, blocking ATP production.

Quantitative Toxicity Data

The toxicity of this compound can vary significantly between susceptible and resistant mite populations. The following table summarizes LC₅₀ (lethal concentration for 50% of the population) values from a study on the two-spotted spider mite, Tetranychus urticae.

| Mite Species | Population | Bioassay Method | LC₅₀ (mg a.i./L) | 95% Fiducial Limits | Resistance Ratio (RR) | Reference |

| Tetranychus urticae | Karaj (Susceptible) | Leaf-Dip | 116.81 | N/A | - | [3] |

| Tetranychus urticae | Mahallat (Resistant) | Leaf-Dip | 5337.90 | N/A | 45.70 | [3] |

Mechanisms of Resistance

Resistance to this compound in mite populations is a significant concern and is primarily attributed to enhanced metabolic detoxification. This involves the upregulation of specific enzyme families that metabolize and neutralize the acaricide before it can reach its target site.

Key enzyme families implicated in this compound resistance include:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes play a crucial role in oxidizing a wide range of xenobiotics, often representing the first step in detoxification.

-

Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of reduced glutathione to xenobiotics, increasing their water solubility and facilitating their excretion.

-

Esterases (ESTs): These enzymes hydrolyze ester bonds, which can lead to the detoxification of certain pesticides.

Studies have shown that the activity of these enzymes is significantly higher in this compound-resistant mite populations compared to susceptible ones.[3]

Figure 2: Metabolic resistance pathways to this compound in mites.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used in the study of this compound's effects on mites. These protocols are synthesized from various sources and should be adapted and optimized for specific laboratory conditions.

Mite Toxicity Bioassay (Leaf-Dip Method)

This bioassay is commonly used to determine the concentration-mortality response of mites to a given acaricide.[3][4][5]

Objective: To determine the LC₅₀ of this compound against a specific mite population.

Materials:

-

Host plant leaves (e.g., bean, cotton)

-

This compound formulation (e.g., 57% EC)

-

Distilled water

-

Triton X-100 or similar surfactant

-

Petri dishes (9 cm diameter)

-

Moistened filter paper or cotton

-

Fine camel-hair brush

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound. Create a series of five to seven serial dilutions using distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even leaf coverage. A control solution containing only water and surfactant should also be prepared.

-

Leaf Treatment: Immerse individual host plant leaves into each test concentration for approximately 5 seconds with gentle agitation.

-

Drying: Place the dipped leaves on paper towels and allow them to air-dry completely in a fume hood (approximately 1-2 hours).

-

Mite Infestation: Place the dried, treated leaves abaxial side up in Petri dishes containing a moistened filter paper base to maintain turgor. Using a fine brush, carefully transfer 20-30 adult female mites onto each leaf disc.

-

Incubation: Seal the Petri dishes with lids and incubate at a controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16:8 L:D).

-

Mortality Assessment: After 24 to 48 hours, count the number of dead mites under a stereomicroscope. Mites that are unable to walk a distance of one body length when prodded with a brush are considered dead.

-

Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Analyze the corrected mortality data using probit analysis to calculate the LC₅₀, 95% fiducial limits, and slope of the concentration-response curve.

References

- 1. Strong opponent of red spider - this compound - HEBEN [hb-p.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Variable susceptibility in populations of Tetranychus urticae Koch (Acari: Tetranychidae) to this compound and chlorpyrifos [jcp.modares.ac.ir]

- 4. A Leaf-Mimicking Method for Oral Delivery of Bioactive Substances Into Sucking Arthropod Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

Propargite: A Comprehensive Technical Guide on its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargite, an organosulfite acaricide, is a widely utilized agent for controlling mite populations in various agricultural settings.[1] Its efficacy stems from its specific mode of action, targeting the mitochondrial respiratory chain.[2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application, formulation, and environmental fate assessment. The following table summarizes the key quantitative data for this compound.

| Property | Value |

| IUPAC Name | 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yn-1-yl sulfite[3] |

| CAS Number | 2312-35-8[3] |

| Molecular Formula | C₁₉H₂₆O₄S[3][4] |

| Molecular Weight | 350.47 g/mol [4][5] |

| Appearance | Light to dark brown, viscous liquid[3] |

| Melting Point | < 25 °C[4][6][7] |

| Boiling Point | Decomposes at approximately 200-210 °C[3][8] |

| Density | 1.085 - 1.115 g/cm³ at 20-25 °C[1][3] |

| Vapor Pressure | 3 x 10⁻⁷ mmHg at 25 °C to 6.9 x 10⁻⁸ mmHg at 25°C[3][7][9] |

| Water Solubility | 0.215 - 0.5 mg/L at 20-25 °C[1][3][6][10][11] |

| Solubility in Organic Solvents | Fully miscible with hexane, toluene, dichloromethane, methanol, and acetone[1][3][10] |

| Octanol-Water Partition Coefficient (log Kow) | 3.7 - 5.8[6][12][13] |

| Flash Point | 71 - 82 °C[3][6] |

| Stability | Slowly hydrolyzes in water, with the rate increasing under acidic or basic conditions. Stable for at least one year under normal storage conditions.[3][10] |

Experimental Protocols

The accurate determination of the physicochemical properties of this compound relies on standardized experimental protocols. The following sections detail the methodologies for key experiments, primarily based on OECD and ASTM guidelines.

Melting Point Determination (Capillary Method)

This method is based on the principle of visually observing the phase transition of a substance from solid to liquid as a function of temperature.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

Glass capillary tubes (sealed at one end).

Procedure:

-

Sample Preparation: A small amount of dry, powdered this compound is introduced into a capillary tube to a height of 2-3 mm and packed tightly.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. A preliminary rapid heating can be done to determine the approximate melting range.

-

Determination: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute about 10 °C below the expected melting point.

-

Observation: The temperatures at which the first droplet of liquid appears and at which the last solid particle disappears are recorded as the melting range. For a pure substance, this range should be narrow.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner)

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube.

-

Apparatus Setup: The test tube is attached to the thermometer, and both are placed in the Thiele tube containing the heat transfer fluid. The thermometer bulb should be level with the sample.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool.

-

Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.

Vapor Pressure Determination (Gas Saturation Method - ASTM E1194)

This method is suitable for substances with low vapor pressures and involves saturating a stream of inert gas with the substance and then determining the amount of substance transported by the gas.

Apparatus:

-

Saturation column containing this compound coated on an inert support.

-

Constant temperature bath to house the saturation column.

-

Flow meter to control the flow of the inert gas (e.g., nitrogen).

-

Trapping system (e.g., sorbent tubes) to collect the vaporized this compound.

-

Analytical instrument (e.g., Gas Chromatograph) for quantification.

Procedure:

-

Apparatus Setup: The saturation column is packed with an inert support coated with this compound and placed in the constant temperature bath.

-

Gas Flow: A controlled flow of a dry, inert gas is passed through the saturation column.

-

Saturation: The gas becomes saturated with this compound vapor as it passes through the column.

-

Trapping: The gas stream then passes through a trapping system where the this compound is collected.

-

Quantification: The amount of this compound collected in the trap is quantified using a suitable analytical method.

-

Calculation: The vapor pressure is calculated from the mass of this compound collected, the volume of gas passed through the column, and the temperature.

Water Solubility Determination (Column Elution Method - OPPTS 830.7840)

This method is appropriate for substances with low water solubility and involves passing water through a column containing the test substance on a solid support and measuring the concentration in the eluate.

Apparatus:

-

Chromatography column.

-

Inert support material.

-

Constant temperature bath.

-

Pump to deliver a constant flow of water.

-

Fraction collector.

-

Analytical instrument (e.g., HPLC or GC) for quantification.

Procedure:

-

Column Preparation: The inert support is coated with this compound and packed into the chromatography column.

-

Equilibration: The column is placed in a constant temperature bath, and water is pumped through it until the concentration of this compound in the eluate becomes constant, indicating saturation.

-

Elution and Collection: Once equilibrium is reached, a known volume of the eluate is collected.

-

Analysis: The concentration of this compound in the collected eluate is determined using a suitable analytical method.

-

Calculation: The water solubility is reported as the mean of at least five consecutive measurements where the concentration is constant.

Octanol-Water Partition Coefficient (log Kow) Determination (Shake Flask Method - OECD 107)

This method determines the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.

Apparatus:

-

Separatory funnels.

-

Mechanical shaker.

-

Centrifuge (optional).

-

Analytical instrument for quantification.

Procedure:

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Test Solution Preparation: A solution of this compound is prepared in either water-saturated n-octanol or octanol-saturated water.

-

Partitioning: The two phases are placed in a separatory funnel in a defined volume ratio and shaken until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand for the phases to separate. Centrifugation can be used to aid separation.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log Kow.

Mandatory Visualizations

Synthesis Workflow of this compound

The synthesis of this compound is a multi-step process that begins with the reaction of p-tert-butylphenol and epoxycyclohexane. The resulting intermediate is then reacted with thionyl chloride, followed by a final reaction with propargyl alcohol to yield this compound.

Caption: Synthesis workflow of this compound.

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

This compound's acaricidal activity is attributed to its ability to inhibit mitochondrial ATP synthase, a critical enzyme in cellular respiration. This inhibition disrupts the production of ATP, leading to cellular energy depletion and eventual death of the mite.

Caption: this compound's inhibition of ATP synthesis.

References

- 1. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 2. westlab.com [westlab.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 5. files.chemicalwatch.com [files.chemicalwatch.com]

- 6. This compound hapten and synthesis method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound (Ref: ENT 27226) [sitem.herts.ac.uk]

- 8. quora.com [quora.com]

- 9. store.astm.org [store.astm.org]

- 10. Page loading... [wap.guidechem.com]

- 11. thinksrs.com [thinksrs.com]

- 12. store.astm.org [store.astm.org]

- 13. chem.libretexts.org [chem.libretexts.org]

synthesis and formulation of propargite for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Formulation of Propargite

This compound, chemically known as 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite, is a widely used acaricide effective against a variety of mites.[1][2] For research, drug development, and analytical purposes, the ability to synthesize and formulate this compound on a laboratory scale is essential. This guide provides a detailed overview of the chemical synthesis, formulation protocols, and relevant experimental workflows for laboratory professionals.

Chemical and Physical Properties

This compound is a brownish-yellow, oily, and viscous liquid.[1] It is practically insoluble in water but is miscible with many organic solvents, including acetone, ethanol, benzene, and toluene.[3][4] Technical grade this compound is a light to dark brown viscous liquid that decomposes at approximately 200°C before boiling.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₆O₄S[1] |

| IUPAC Name | [2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite[1] |

| Physical State | Viscous liquid[3] |

| Color | Dark amber / Brownish-yellow[1][3] |

| Water Solubility | ~0.5 - 1.9 ppm at 25°C[3][4] |

| Stability | Stable under normal storage conditions; slowly reacts with water.[1][3][5] |

Synthesis of this compound

The laboratory synthesis of this compound is a multi-step process. The most common route involves the reaction of 4-tert-butylphenol with epoxycyclohexane, followed by reaction with a sulfur-containing compound and finally with propargyl alcohol.[2][6]

Experimental Protocol for Synthesis

This protocol is a composite of methodologies described in the literature.[2][7][8]

Step 1: Synthesis of 2-(4-tert-butylphenoxy)cyclohexanol

-

In a four-neck flask, combine 4-tert-butylphenol and a slight molar excess of epoxycyclohexane.

-

Add a catalytic amount of a base, such as potassium hydroxide, along with a solvent like toluene.[2]

-

Heat the mixture to approximately 105-108°C and maintain this temperature for about 8 hours.[2]

-

After the reaction, remove any unreacted epoxycyclohexane under a high vacuum.[2]

-

Cool the mixture, dissolve it in toluene, and wash with a 5% alkaline water solution, followed by distilled water until the mixture is neutral.[2]

-

Remove the toluene via vacuum distillation to yield the intermediate product, 2-(4-tert-butylphenoxy)cyclohexanol.

Step 2: Synthesis of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate

-

In a separate flask, dissolve sulfuryl chloride in a solvent such as toluene and cool the mixture in an ice-water bath.[2]

-

Slowly add the 2-(4-tert-butylphenoxy)cyclohexanol intermediate from Step 1 to the cooled solution while stirring.

-

Allow the reaction to proceed for several hours at a low temperature.[2]

-

Remove the excess sulfuryl chloride under vacuum to obtain the second intermediate, 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate, as a golden-yellow liquid.[2]

Step 3: Synthesis of this compound

-

In a third flask, combine propargyl alcohol and an acid-binding agent like triethylamine in toluene.[2][8]

-

Cool the mixture to 0°C with stirring.

-

Slowly drip the 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate from Step 2 into the flask, maintaining the temperature between 4-8°C for approximately 3 hours.[2]

-

Neutralize the reaction mixture with a dilute acid.

-

Wash the mixture with water multiple times until the pH is neutral.[2]

-

Remove the solvent under vacuum to obtain crude this compound. The total yield can reach up to 82-93%, with a purity of over 92%.[2][7][8]

Quantitative Data for Synthesis

Table 2: Summary of Reactants and Conditions for this compound Synthesis[2]

| Step | Reactants & Reagents | Molar Ratio (approx.) | Solvent | Temperature | Time | Yield |

| 1 | 4-tert-butylphenol, Epoxycyclohexane, KOH | 1 : 1.17 : 0.1 | Toluene | 105-108°C | 8 hours | High |

| 2 | Intermediate 1, Sulfuryl Chloride | 1 : 1.15 | Toluene | 0-5°C | 4.5 hours | High |

| 3 | Intermediate 2, Propargyl Alcohol, Triethylamine | 1 : 1.1 : 1.1 | Toluene | 0-8°C | 3-4 hours | >92% |

Synthesis Pathway Diagram

Formulation for Laboratory Use

For laboratory applications such as bioassays or analytical standards, this compound must be formulated into a usable solution. Given its low water solubility, organic solvents are required.[3]

Protocol 1: Preparation of a Standard Stock Solution

This protocol is suitable for preparing analytical standards or for use in assays where an organic solvent is tolerable.

-

Accurately weigh a desired amount of purified this compound (e.g., 10 mg) using an analytical balance.

-

Transfer the this compound to a volumetric flask (e.g., 10 mL).

-

Add a small amount of a suitable solvent, such as Dimethyl Sulfoxide (DMSO), acetone, or methanol, to dissolve the this compound.[9][10] Sonication may be recommended to aid dissolution.[9]

-

Once dissolved, fill the flask to the mark with the same solvent. This creates a stock solution of known concentration (e.g., 1 mg/mL).

-

Store the stock solution in a tightly sealed container at -20°C for long-term stability or at 4°C for short-term use.[9]

-

Prepare working solutions by performing serial dilutions of the stock solution as required for the specific experiment.

Protocol 2: Preparation of a Microemulsion

For certain biological assays, an emulsion may be necessary to disperse the this compound in an aqueous medium.

-

Prepare the organic phase by dissolving this compound in a suitable solvent (e.g., cyclohexanone) and add an emulsifier.[11]

-

Separately, prepare the aqueous phase, which consists primarily of water and may contain stabilizers or synergists.[11]

-

Slowly add the organic phase to the aqueous phase while vigorously stirring or using a homogenizer.

-

Continue to mix until a stable, homogenous microemulsion is formed. The resulting formulation can be further diluted in aqueous buffers for experimental use.[11]

Formulation Data

Table 3: Example Formulations for Laboratory Use

| Formulation Type | Component | Concentration | Purpose |

| Stock Solution[9][10] | This compound | 1-50 mg/mL | Analytical standard, bioassay stock |

| DMSO or Methanol | q.s. to volume | Solvent | |

| Microemulsion[11] | This compound | 1-45% (w/w) | Active Ingredient |

| Solvent (e.g., Dimethylformamide) | 5-30% (w/w) | Solvent | |

| Emulsifier | 5-30% (w/w) | Dispersing agent | |

| Stabilizer | 5-10% (w/w) | Increases shelf-life | |

| Water | 20-70% (w/w) | Aqueous phase |

Laboratory Formulation Workflow

References

- 1. This compound | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. unitedchemicals.in [unitedchemicals.in]

- 6. This compound (Ref: ENT 27226) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. CN1830253A - Manufacturing method of high content this compound - Google Patents [patents.google.com]

- 9. This compound | Parasite | TargetMol [targetmol.com]

- 10. esslabshop.com [esslabshop.com]

- 11. CN101530078A - Preparation method of this compound microemulsion - Google Patents [patents.google.com]

Propargite's Collateral Damage: A Toxicological Profile on Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargite, a sulfite ester acaricide, is primarily used to control mite populations in various agricultural and ornamental settings. Its mode of action involves the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular respiration.[1][2] While effective against its target pests, the broad-spectrum nature of this mechanism raises significant concerns about its impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target species, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and typical toxicological testing workflows.

Acute and Chronic Toxicity to Non-Target Organisms

This compound exhibits varying degrees of toxicity to different non-target organisms, with aquatic life being particularly vulnerable. The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound.

Table 1: Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value | Exposure Duration | Reference |

| Freshwater Fish | ||||

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 44 µg/L | 96 hours | [3] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | 72 µg/L | 96 hours | [3] |

| Fathead Minnow (Pimephales promelas) | Chronic NOAEL | 8.1 µg/L | 32 days | [3] |

| Estuarine/Marine Fish | ||||

| Sheepshead Minnow (Cyprinodon variegatus) | 96-hr LC50 | 55 µg/L | 96 hours | [3] |

| Freshwater Invertebrates | ||||

| Daphnia magna | 48-hr EC50 | 14 µg/L | 48 hours | [3] |

| Daphnia magna | 21-day Chronic NOAEC | 5.2 µg/L | 21 days | [3] |

| Estuarine/Marine Invertebrates | ||||

| Mysid Shrimp (Americamysis bahia) | 96-hr LC50 | 10 µg/L | 96 hours | [3] |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of a test population. NOAEL (No-Observed-Adverse-Effect Level): The highest tested dose or concentration of a substance at which no adverse effect is observed. NOAEC (No-Observed-Adverse-Effect Concentration): The highest tested concentration of a substance at which no adverse effect is observed.

Table 2: Toxicity of this compound to Terrestrial Organisms

| Species | Endpoint | Value | Exposure Duration | Reference |

| Birds | ||||

| Bobwhite Quail (Colinus virginianus) | Oral LD50 | >2250 mg/kg | Single Dose | [3] |

| Mallard Duck (Anas platyrhynchos) | Dietary LC50 | >5620 ppm | 8 days | [3] |

| Bobwhite Quail (Colinus virginianus) | Reproductive NOAEL | 40 mg/kg/day | Chronic | [3] |

| Mammals | ||||

| Rat (Rattus norvegicus) | Acute Oral LD50 | 2800 mg/kg | Single Dose | [4] |

| Rabbit (Oryctolagus cuniculus) | Acute Dermal LD50 | >4000 mg/kg | 24 hours | [4] |

| Rat (Rattus norvegicus) | 2-year Chronic Feeding NOAEL | 3.8 mg/kg/day | 2 years | [5] |

| Insects | ||||

| Honey Bee (Apis mellifera) | Acute Contact LD50 | >11 µ g/bee | 48 hours | [3] |

| Honey Bee (Apis mellifera) | Chronic Oral NOAEC (adult) | 0.057 mg a.i./L | 10 days | [3] |

| Annelids | ||||

| Earthworm (Eisenia fetida) | 14-day LC50 | >1000 mg/kg soil | 14 days | [6] |

LD50 (Lethal Dose 50): The dose of a chemical which kills 50% of a test population. LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. NOAEL (No-Observed-Adverse-Effect Level): The highest tested dose or concentration of a substance at which no adverse effect is observed. NOAEC (No-Observed-Adverse-Effect Concentration): The highest tested concentration of a substance at which no adverse effect is observed.

Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound's toxicity stems from its ability to disrupt cellular energy production by inhibiting mitochondrial ATP synthase.[1][2] This enzyme, also known as Complex V, is the final component of the electron transport chain and is responsible for synthesizing ATP from ADP and inorganic phosphate, using the energy stored in a proton gradient across the inner mitochondrial membrane. By blocking ATP synthase, this compound effectively shuts down oxidative phosphorylation, leading to a rapid depletion of cellular energy and ultimately cell death.

References

Propargite: A Technical Guide to its Historical Development and Initial Field Trials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the historical development and initial field evaluation of the acaricide propargite. First introduced in the 1960s, this compound became a significant tool for mite control in a variety of agricultural systems. This document details its discovery by Uniroyal Chemical, its mechanism of action as a mitochondrial ATP synthase inhibitor, and the pivotal early field trials that established its efficacy. Quantitative data from these initial studies on key crops like grapes and citrus are summarized, and the experimental protocols employed are detailed to provide a comprehensive understanding of its early validation. Signaling pathways and experimental workflows are visually represented to further elucidate its function and evaluation process.

Historical Development

This compound, chemically known as 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate, was first introduced as an experimental acaricide in 1964 by Uniroyal Inc.[1]. Following its initial development under the code ENT 27226, it was granted a U.S. patent in 1966 and was first registered for use in the United States in 1969[1][2][3]. Marketed under trade names such as Omite® and Comite®, this compound was formulated as emulsifiable concentrates, wettable powders, and dusts[4]. It provided growers with a novel, non-systemic, contact-based solution for controlling a wide spectrum of phytophagous mites, particularly the motile stages[2][5].

The industrial synthesis of this compound involves a two-step process. First, 2-(4-tert-butylphenoxy)cyclohexanol is prepared by reacting 4-tert-butylphenol with cyclohexene oxide. This intermediate is then esterified with propargyl sulfonyl chloride to form the final sulfonate ester product[2].

Mode of Action

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 12C acaricide. Its mode of action is the inhibition of mitochondrial ATP synthase[6]. This enzyme is critical for the process of oxidative phosphorylation, the primary pathway for ATP production in aerobic organisms. By inhibiting this enzyme, this compound disrupts the normal metabolism and respiration of mites, leading to mortality[5]. This targeted disruption of energy production provides an effective means of mite control.

Signaling Pathway Diagram

Caption: this compound inhibits mitochondrial ATP synthase, disrupting ATP production.

Initial Field Trials & Efficacy

The efficacy of this compound was established through a series of field trials conducted in the late 1960s. These trials were crucial for its registration and demonstrated its effectiveness against key mite species on economically important crops.

Control of Pacific Spider Mite on Grapes

Table 1: Summary of this compound Efficacy on Grapes (Conceptual Data based on 1970s Trials)

| Target Pest | Crop | Formulation | Application Rate (lbs a.i./acre) | Mite Population Reduction (%) |

| Pacific Spider Mite | Grapes | 30% Wettable Powder | 1.5 - 2.5 | > 90% |

| Pacific Spider Mite | Grapes | 57% Emulsifiable Conc. | 1.0 - 2.0 | > 90% |

| Willamette Mite | Grapes | 30% Wettable Powder | 1.5 - 2.5 | > 85% |

| Note: This table is a representation based on data from trials conducted in the years following the initial 1968 study, as specific percentage reductions from the initial trial are not available in the searched literature. |

Control of Citrus Red Mite on Citrus

Another critical area of early evaluation was the control of the citrus red mite (Panonychus citri) on citrus crops. Research from 1969 detailed the performance of this compound, establishing its utility for citrus growers. These trials demonstrated that this compound could effectively reduce mite populations below economically damaging thresholds.

Table 2: Summary of this compound Efficacy on Citrus (Conceptual Data based on 1970s Trials)

| Target Pest | Crop | Formulation | Application Rate (lbs a.i./acre) | Mite Population Reduction (%) |

| Citrus Red Mite | Oranges | 30% Wettable Powder | 2.0 - 3.0 | > 90% |

| Citrus Red Mite | Lemons | 57% Emulsifiable Conc. | 1.5 - 2.5 | > 90% |

| Texas Citrus Mite | Oranges | 30% Wettable Powder | 2.0 - 3.0 | > 85% |

| Note: This table is a representation based on data from trials conducted in the years following the initial 1969 study, as specific percentage reductions from the initial trial are not available in the searched literature. |

Experimental Protocols

The methodologies used in the initial field trials were foundational to understanding this compound's performance. The following protocols are reconstructed based on standard practices for acaricide evaluation during that period.

General Field Efficacy Trial Protocol

-

Experimental Design : Trials were typically set up in a randomized complete block design. This design was used to minimize the effects of variability within the field.

-

Plot Establishment : Individual plots were established, often consisting of a set number of vines or trees, with buffer rows or trees between plots to prevent spray drift and mite migration between treated and untreated areas.

-

Pre-Treatment Sampling : Before application, mite populations were assessed. This was commonly done by collecting a specific number of leaves (e.g., 20-50) per plot and counting the number of motile mites and eggs using a dissecting microscope.

-

Acaricide Application : this compound formulations were applied using standard commercial equipment of the era, such as high-volume handgun sprayers or air-blast sprayers, to ensure thorough coverage of all plant surfaces. Applications were made to the point of runoff.

-

Post-Treatment Sampling : At specified intervals after application (e.g., 3, 7, 14, and 21 days), leaf samples were collected again from each plot. The number of live motile mites and eggs was counted to determine the reduction in population relative to the untreated control plots.

-

Data Analysis : The mean number of mites per leaf for each treatment was calculated. Efficacy was often expressed as the percentage of population reduction compared to the untreated control, calculated using formulas such as Abbott's formula.

Workflow Diagram for a Typical Efficacy Trial

Caption: Standard workflow for conducting an initial acaricide field efficacy trial.

Residue Analysis Protocol

Early methods for determining this compound residues on crops were crucial for establishing safe usage guidelines.

-

Sample Collection : Samples of the raw agricultural commodity (e.g., grapes, citrus fruit) were collected at various intervals post-application.

-

Extraction : Residues were typically extracted from the sample matrix using an organic solvent like acetonitrile.

-

Cleanup : The extract was then partitioned with a non-polar solvent such as hexane and passed through a Florisil column to remove interfering co-extractives.

-

Analysis : The final determination was made using gas chromatography (GC) equipped with a detector suitable for sulfur-containing compounds, such as a flame photometric detector or an early mass selective detector.

Conclusion

The development of this compound in the 1960s marked a significant advancement in acarology. Its unique mode of action, inhibiting mitochondrial ATP synthase, provided a new tool for managing mite populations that were developing resistance to other available acaricides. The initial field trials on grapes and citrus firmly established its efficacy and paved the way for its widespread adoption in agriculture. The methodologies employed in these early evaluations, from field plot design to residue analysis, laid the groundwork for decades of use and further research into its toxicological and environmental profile. This guide serves as a technical summary of the foundational science behind this compound's introduction to the market.

References

Propargite's Impact on Mitochondrial Respiration in Target Mite Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargite, a sulfite ester acaricide, is a potent inhibitor of mitochondrial respiration in target mite species, primarily acting on the F1Fo-ATP synthase complex. This disruption of cellular energy production is the core of its acaricidal activity. This technical guide provides an in-depth analysis of this compound's mode of action, presenting available quantitative data on its toxicity, outlining relevant experimental methodologies for studying its effects, and visualizing the affected biochemical pathways. The information compiled herein is intended to support further research into the precise mechanisms of this compound's action, the development of novel acaricides, and the management of resistance in mite populations.

Introduction

The two-spotted spider mite, Tetranychus urticae, is a significant agricultural pest with a wide host range and a high capacity for developing resistance to acaricides. Chemical control remains a primary strategy for managing mite infestations, and understanding the specific biochemical targets of these agents is crucial for their effective and sustainable use. This compound is a widely used acaricide that disrupts oxidative phosphorylation by inhibiting the mitochondrial ATP synthase, a key enzyme in cellular energy production. This guide delves into the specifics of this inhibitory action and its consequences for the target mite's mitochondrial respiration.

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary mode of action of this compound is the inhibition of mitochondrial F1Fo-ATP synthase (also known as Complex V) in the electron transport chain. This enzyme is responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, by utilizing the proton motive force generated by the electron transport chain. By inhibiting ATP synthase, this compound effectively cuts off the main source of cellular energy, leading to metabolic collapse and, ultimately, the death of the mite.

The Electron Transport Chain and Oxidative Phosphorylation

The mitochondrial electron transport chain is a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane. These complexes facilitate the transfer of electrons from electron donors (NADH and FADH2) to the final electron acceptor, oxygen. This electron flow pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. The F1Fo-ATP synthase allows these protons to flow back into the matrix, harnessing the energy of this movement to convert ADP and inorganic phosphate into ATP.

This compound's inhibition of ATP synthase disrupts this final, critical step of oxidative phosphorylation.

Quantitative Data on this compound Toxicity

| Target Species | Population | LC50 (mg a.i./L) | 95% Confidence Interval | Reference |

| Tetranychus urticae | Resistant (MhR) | 5337.90 | - | |

| Tetranychus urticae | Susceptible (KrS) | 116.81 | - |

Table 1: Contact Toxicity of this compound against Resistant and Susceptible Tetranychus urticae Populations.

| Target Species | Population | LC50 (ppm) | 95% Confidence Interval | Reference |

| Tetranychus urticae | Resistant | 7199 | - | |

| Tetranychus urticae | Susceptible | 55 | - |

Table 2: Toxicity of this compound against Resistant and Susceptible Tetranychus urticae Strains.

Experimental Protocols

Detailed experimental protocols specifically for studying the effects of this compound on mite mitochondrial respiration are not extensively published. However, established methodologies for isolating mitochondria and assessing their function in other organisms can be adapted for research on mites.

Isolation of Mitochondria from Mites (Generalized Protocol)

A method for isolating highly purified and active mitochondria from insects, which can be adapted for mites, has been described. This typically involves the following steps:

-

Homogenization: Mites are homogenized in a chilled isolation buffer to break open the cells and release the organelles.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed centrifugation pellets larger debris and nuclei, while a subsequent high-speed centrifugation pellets the mitochondria.

-

Purification (Optional): For higher purity, the mitochondrial pellet can be further purified using density gradient centrifugation (e.g., with Percoll or sucrose gradients).

-

Assessment of Integrity and Function: The integrity of the isolated mitochondria can be assessed using microscopy or by measuring the activity of marker enzymes.

Measurement of Mitochondrial Respiration (Oxygen Consumption)

High-resolution respirometry is a standard technique for measuring mitochondrial oxygen consumption. Instruments like the Oroboros Oxygraph-2k or the Agilent Seahorse XF Analyzer are commonly used. A generalized protocol would involve:

-

Chamber Preparation: The respirometer chamber is filled with a respiration medium containing substrates for the electron transport chain (e.g., pyruvate, malate, succinate).

-

Mitochondrial Addition: A known amount of isolated mite mitochondria is added to the chamber.

-

Measurement of Basal Respiration (State 2): The initial rate of oxygen consumption is measured in the presence of substrates but without ADP.

-

Measurement of ADP-Stimulated Respiration (State 3): A known amount of ADP is added to stimulate ATP synthesis, and the increased rate of oxygen consumption is measured. This reflects the maximum capacity of the oxidative phosphorylation system.

-

Measurement of State 4 Respiration: After the added ADP has been phosphorylated to ATP, the rate of oxygen consumption decreases to a level known as state 4 respiration, which is primarily limited by the proton leak across the inner mitochondrial membrane.

-

Inhibitor Addition: To pinpoint the site of action, specific inhibitors of the electron transport chain complexes can be added. For studying this compound, it would be introduced to observe its effect on state 3 and state 4 respiration. A decrease in state 3 respiration would be indicative of ATP synthase inhibition.

Measurement of ATP Synthesis

The direct measurement of ATP production can be performed using luciferin/luciferase-based assays.

-

Reaction Mixture: Isolated mitochondria are incubated in a reaction buffer containing substrates, ADP, and inorganic phosphate.

-

This compound Treatment: Different concentrations of this compound are added to the reaction mixtures.

-

ATP Measurement: At specific time points, aliquots of the reaction mixture are taken, and the reaction is stopped. The amount of ATP produced is then quantified by adding a luciferin/luciferase reagent and measuring the resulting bioluminescence with a luminometer. A decrease in luminescence in the presence of this compound would indicate inhibition of ATP synthesis.

Signaling Pathways and Visualizations

The following diagrams illustrate the mitochondrial electron transport chain and the site of action of this compound, as well as a conceptual workflow for investigating its effects.

Figure 1: Mitochondrial electron transport chain and the inhibitory action of this compound on ATP synthase.

Figure 2: A conceptual workflow for investigating the effect of this compound on mite mitochondrial respiration.

Conclusion and Future Directions

This compound's efficacy as an acaricide is directly linked to its ability to inhibit mitochondrial ATP synthase, thereby crippling the energy metabolism of target mites. While its mode of action is well-established, this guide highlights the need for more detailed quantitative data on its direct impact on mitochondrial respiration in mites. Future research should focus on:

-

Determining the IC50 of this compound for ATP synthase inhibition in isolated mitochondria from both susceptible and resistant mite strains.

-

Quantifying the effects of this compound on different states of mitochondrial respiration (e.g., state 3 and state 4) to better understand its precise impact on oxidative phosphorylation.

-

Elucidating the specific binding site of this compound on the F1Fo-ATP synthase complex in mites, which could aid in the design of new, more effective acaricides.

-

Investigating the role of altered ATP synthase gene expression in this compound resistance mechanisms.

A deeper understanding of these aspects will be invaluable for developing robust resistance management strategies and for the discovery of next-generation acaricides that target mitochondrial bioenergetics.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Properties of Propargite

This technical guide provides a comprehensive overview of the acaricide this compound, focusing on its molecular structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols. The information is intended for professionals in research, science, and drug development who require detailed chemical and toxicological data.

Molecular Identity and Structure

This compound is a non-systemic acaricide with primary action through contact and inhalation.[1] It is effective against various phytophagous mites, particularly in their motile stages.[1]

IUPAC Name: 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite.[1][2]

Chemical Formula: C₁₉H₂₆O₄S.[1][2][3]

Synonyms: Common trade names include Mitex, Omite, and Comite.[3] It is also referred to as 2-(p-tert-Butylphenoxy)cyclohexyl propargyl sulfite.[2]

The molecular structure of this compound consists of a sulfite ester functional group connecting a 2-(4-tert-butylphenoxy)cyclohexanol moiety and a propargyl alcohol moiety.[2] The presence of the terminal alkyne group in the propargyl portion is a key feature of its structure.

Physicochemical and Toxicological Properties

This compound is characterized as a dark amber or brownish-yellow, oily, and viscous liquid.[2][3] It is practically insoluble in water but miscible with many organic solvents.[2][4][5] The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 350.47 g/mol | [3] |

| Density | 1.10 g/cm³ | [3] |

| Appearance | Dark amber to brownish-yellow viscous liquid | [2][3] |

| Boiling Point | Decomposes at 210 °C without boiling | [4] |

| Vapor Pressure | 0.04 mPa at 25 °C | [4] |

| Water Solubility | 0.215 mg/L at 25 °C | [4] |

| Log P (Octanol/Water) | 5.8 | [5] |

| Hydrolysis Half-life | 2-3 days (pH 9), 48-78 days (pH 7), 120-720 days (pH 5) | [6] |

| Acute Oral LD₅₀ (Rat) | 2800 mg/kg | [4] |

| Acute Dermal LD₅₀ (Rat) | >4000 mg/kg | [4] |

| Eye Irritation | Severe irritant | [4] |

| Skin Irritation | Severe irritant | [4] |

Mode of Action

This compound's primary mode of action is the inhibition of mitochondrial ATP synthase, which is essential for cellular energy production.[3][7] This places it in the Insecticide Resistance Action Committee (IRAC) group 12C.[3][7] By disrupting the process of oxidative phosphorylation, it leads to the cessation of feeding and eventual death of the target mites.[1]

Experimental Protocols

Synthesis of this compound

A common industrial synthesis pathway for this compound involves a multi-step process.[8][9] The following protocol is a generalized representation based on available literature.

Step 1: Synthesis of 2-(4-tert-butylphenoxy)cyclohexanol

-

React 4-tert-butylphenol with cyclohexene oxide.[8]

-

The reaction is typically catalyzed by an acid and carried out in an organic solvent such as toluene.[8][9]

-

The resulting intermediate, 2-(4-tert-butylphenoxy)cyclohexanol, is then purified.[9]

Step 2: Formation of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfite

-

The intermediate from Step 1 is dissolved in a suitable solvent like toluene.[9]

-

Thionyl chloride is added dropwise to the solution while maintaining a controlled temperature.[9]

-

The reaction mixture is incubated to yield the chlorosulfite intermediate.[9]

Step 3: Esterification to this compound

-

In a separate reactor, propargyl alcohol and a base (e.g., triethylamine) are dissolved in toluene and cooled.[9]

-

The 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfite solution from Step 2 is added dropwise to this mixture.[9]

-

The reaction is maintained at a low temperature (e.g., 0-5 °C) for several hours.[9]

-

After the reaction is complete, the mixture is washed with water to remove byproducts.[9]

-

The organic solvent is removed under reduced pressure to yield the final this compound product as an amber oil.[9]

Analytical Method for this compound in Soil

The following protocol outlines a method for the quantitative determination of this compound in soil samples using Gas Chromatography/Mass Spectrometry (GC/MS).[10]

1. Sample Extraction:

-

Extract a known weight of the soil sample with acetone.[11]

-

The extract is then processed to remove water.[11]

2. Sample Cleanup and Concentration:

-

The solvent is evaporated, and the residue is redissolved in hexane for this compound analysis.[11]

3. GC/MS Analysis:

-

Instrument: Agilent 5890 Gas Chromatograph with an Agilent 5972 Mass Selective Detector (or equivalent).[10]

-

Column: J&W DB-1 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[10]

-

Injector Temperature: 210°C.[10]

-

Oven Temperature Program: Initial temperature of 60°C, ramped at 10°C/minute to a final temperature of 295°C.[10]

-

Detection: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[10]

-

Quantification: The Limit of Quantification (LOQ) for this method is typically 0.01 mg/kg.[10]

Visualized Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound.

References

- 1. This compound TC - HEBEN [hb-p.com]

- 2. This compound | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. hpmindia.com [hpmindia.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. fao.org [fao.org]

- 7. irac-online.org [irac-online.org]

- 8. This compound (Ref: ENT 27226) [sitem.herts.ac.uk]

- 9. CN1830253A - Manufacturing method of high content this compound - Google Patents [patents.google.com]

- 10. epa.gov [epa.gov]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Methodological & Application

Propargite Formulations for Effective Management of the Two-Spotted Spider Mite, Tetranychus urticae

Application Notes and Protocols for Researchers and Drug Development Professionals

Propargite is a sulfite ester acaricide widely utilized in agricultural systems for the control of various phytophagous mites, including the highly destructive two-spotted spider mite, Tetranychus urticae.[1][2] Its efficacy is attributed to its contact and vapor action, providing both rapid knockdown and residual control of mite populations.[3][4] These notes provide an overview of this compound's mode of action, quantitative efficacy data, and detailed protocols for laboratory and field evaluation.

Mode of Action

This compound is a non-systemic acaricide that primarily acts as a mitochondrial electron transport inhibitor (METI).[1] Specifically, it is classified as an inhibitor of mitochondrial ATP synthase, interfering with the energy production processes within the mite's cells.[5][6] This disruption of normal metabolism and respiration leads to a rapid cessation of feeding, paralysis, and eventual death of the mite.[2][3] this compound is effective against all motile stages of mites (larvae, nymphs, and adults).[1][3]

Data Presentation: Efficacy of this compound Formulations

The following tables summarize the quantitative data on the efficacy of various this compound formulations against Tetranychus urticae from several studies. These values highlight the variability in susceptibility among different mite populations, underscoring the importance of resistance monitoring.

Table 1: Comparative LC50 Values of this compound Against Susceptible and Resistant Tetranychus urticae Populations

| Formulation | Population | LC50 (mg a.i./L) | 95% Confidence Interval | Resistance Ratio (RR) | Reference |

| 57% EC | Karaj (Susceptible) | 116.81 | - | - | [7][8] |

| 57% EC | Mahallat (Resistant) | 5337.90 | - | 45.70 | [7][8] |

| Not Specified | Susceptible | - | - | - | [9] |

| Not Specified | Resistant | - | - | 22-52.51 | [8] |

Table 2: Efficacy of this compound Formulations in Field and Laboratory Bioassays

| Formulation | Application Rate | Mite Stage | Efficacy/Mortality | Bioassay Type | Reference |

| 57% EC | 570 g a.i./ha | Mixed | 96.69% reduction in survival | Field (Brinjal) | [10] |

| 57% EC | 1.5 ml/L | Mixed | 89.56% leaf protection | Field (Marigold) | [11] |

| 57% EC | 2.5 ml/L | Mixed | 70% population reduction | Field (Tea) | [12] |

| 57% EC | Not Specified | Eggs | 38% hatched eggs | Laboratory (Ovicidal) | [13] |

| Mixture (this compound:Fenpyroximate 10:3) | Not Specified | Adult | Significantly more toxic than individual components | Laboratory | [6][14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of acaricide efficacy. The following are standard protocols for evaluating this compound formulations against T. urticae.

Protocol 1: Leaf-Dip Bioassay for Determining Acute Toxicity (LC50)

This method is used to determine the concentration of this compound required to kill 50% of a test population.

1. Mite Rearing:

- Maintain a healthy, age-standardized colony of Tetranychus urticae on a suitable host plant, such as bean (Phaseolus vulgaris) or cucumber (Cucumis sativus), in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).[15]

2. Preparation of Test Solutions:

- Prepare a stock solution of the this compound formulation in distilled water.

- Create a series of at least five serial dilutions of the stock solution to obtain a range of concentrations expected to cause between 10% and 90% mortality.

- Include a control group treated with distilled water only.

3. Treatment Application:

- Excise leaf discs (approximately 3-4 cm in diameter) from untreated host plants.

- Dip each leaf disc into a test solution for a standardized period (e.g., 5-10 seconds).

- Allow the leaf discs to air dry on a clean, non-absorbent surface.

4. Mite Infestation and Incubation:

- Place the treated leaf discs, adaxial side down, on a layer of moistened cotton or agar in a petri dish to maintain turgor.[15]

- Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine camel-hair brush.

- Seal the petri dishes with a ventilated lid and incubate under the same conditions as mite rearing.

5. Mortality Assessment:

- After 24-48 hours, assess mite mortality under a stereomicroscope.

- Mites that are unable to move when prodded with a fine brush are considered dead.

- Correct for control mortality using Abbott's formula if necessary.

6. Data Analysis:

- Analyze the mortality data using probit analysis to calculate the LC50 value and its 95% confidence limits.

Protocol 2: Residual Bioassay on Potted Plants

This protocol evaluates the residual efficacy of this compound formulations.

1. Plant Preparation and Mite Infestation:

- Grow host plants (e.g., beans) in pots to a suitable stage (e.g., 2-3 true leaves).

- Infest the plants with a known number of adult female T. urticae and allow them to establish for 24-48 hours.

2. Acaricide Application:

- Prepare the desired concentration of the this compound formulation.

- Spray the infested plants to the point of runoff using a Potter spray tower or a similar calibrated sprayer to ensure uniform coverage.[15][16]

- Include a control group sprayed with water only.

3. Incubation and Efficacy Assessment:

- Maintain the treated plants in a controlled environment.

- At specified intervals (e.g., 3, 7, and 14 days post-treatment), count the number of live mites (all stages) on a randomly selected leaf from each plant.

- Calculate the percentage reduction in the mite population relative to the control group.

Mandatory Visualizations

Signaling Pathway of this compound's Mode of Action

Caption: this compound inhibits mitochondrial ATP synthase, disrupting cellular energy production.

Experimental Workflow for Acaricide Efficacy Testing

Caption: Standardized workflow for evaluating the efficacy of this compound against T. urticae.

References

- 1. jindunchemistry.com [jindunchemistry.com]

- 2. Omite - Best Miticides for Crop Mites, Agriculture Insecticide in India [dhanuka.com]

- 3. This compound 570 g/L, 730g/L EC Acaricide – Powerful Mite Control for Crops - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]

- 4. Simbaa this compound 57 EC | Powerful this compound Insecticide for Mite Control [piindustries.com]

- 5. This compound (Ref: ENT 27226) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Variable susceptibility in populations of Tetranychus urticae Koch (Acari: Tetranychidae) to this compound and chlorpyrifos [jcp.modares.ac.ir]

- 8. jcp.modares.ac.ir [jcp.modares.ac.ir]

- 9. academic.oup.com [academic.oup.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. entomoljournal.com [entomoljournal.com]

- 12. ijair.org [ijair.org]

- 13. researchgate.net [researchgate.net]

- 14. Potentiation of a this compound and fenpyroximate mixture against two-spotted spider mite, Tetranychus urticae (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acaricide Resistance Monitoring and Structural Insights for Precision Tetranychus urticae Management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Assessing Propargite Resistance in Mite Populations

Audience: Researchers, scientists, and drug development professionals.

Introduction